HS-10296 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

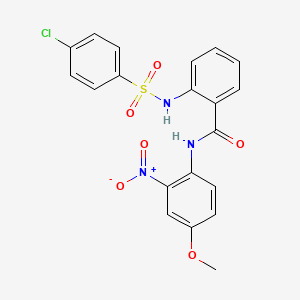

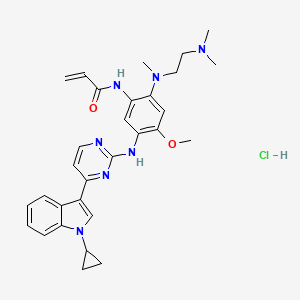

HS-10296 hydrochloride, also known as Almonertinib, is an orally available and third-generation inhibitor of epidermal growth factor receptor (EGFR)-activating mutations and T790M-resistant mutation with limited activity against wild-type EGFR . It is developed by Shanghai Hansoh Biomedical Co., Ltd .

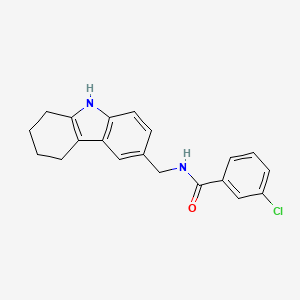

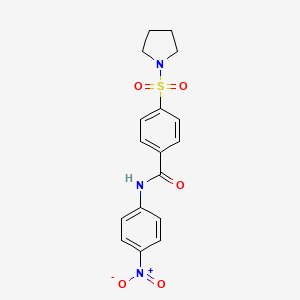

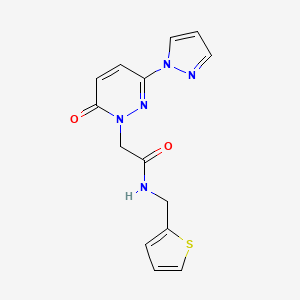

Molecular Structure Analysis

The chemical formula of HS-10296 hydrochloride is C30H36ClN7O2 . It is a pyrimidine-based drug, unlike the first and second-generation EGFR TKIs, which are quinazoline-based compounds .Aplicaciones Científicas De Investigación

Inhibition and Apoptosis Induction in Cancer Cells

HS-10296 hydrochloride, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFRTKI), has shown significant inhibitory effects on the proliferation of triple-negative breast cancer MDA-MB-231 cells. Research conducted by Ge et al. (2020) revealed that HS-10296 significantly reduced the viability of these cancer cells. The study also found that HS-10296 induced apoptosis and autophagy in the cells, evident through the activation of apoptosis-related protein caspase-3 and enhancement of autophagy-related protein light chain 3B (LC3B). These findings suggest that HS-10296 can inhibit cancer cell proliferation and induce cell death mechanisms by targeting the EGFR/PI3K/AKT signaling pathway (Ge et al., 2020).

EGFR T790M Mutation Targeting in Tumor Cells

HS-10296 is recognized for its ability to inhibit the epidermal growth factor receptor (EGFR) mutant form T790M. This property is significant in cancer treatment, as EGFR is a receptor tyrosine kinase mutated in many tumor types and plays a pivotal role in tumor cell proliferation and vascularization. By targeting the EGFR T790M mutation, which is often associated with resistance to other treatments, HS-10296 can prevent signaling mediated by this mutated receptor, leading to the death of tumor cells expressing EGFR T790M. This aspect of HS-10296 underlines its potential as an antineoplastic agent, particularly in cases where other treatments are ineffective due to specific genetic mutations in cancer cells (Definitions, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

HS-10296 hydrochloride is currently being studied in various clinical trials. For example, a Phase III randomized, controlled, double-blind, multicenter clinical trial is evaluating the efficacy and safety of HS-10296 versus Gefitinib as first-line therapy for locally advanced or metastatic NSCLC with EGFR sensitizing mutations .

Propiedades

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXBWKDZKQGJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)

![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)

![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)